Ethyl 2-(furan-3-yl)-2-oxoacetate
CAS No.:
Cat. No.: VC18567478
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8O4 |
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Molecular Weight | 168.15 g/mol |
IUPAC Name | ethyl 2-(furan-3-yl)-2-oxoacetate |
Standard InChI | InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3 |
Standard InChI Key | CSNYCUHKULWBPT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(=O)C1=COC=C1 |
Introduction
Physicochemical Properties
While direct data for Ethyl 2-(furan-3-yl)-2-oxoacetate is unavailable, inferences are drawn from structurally related compounds:
The furan-3-yl group likely reduces symmetry compared to 2-yl analogs, influencing crystallization behavior and spectroscopic signatures.
Chemical Reactivity and Functionalization
β-Ketoesters like Ethyl 2-(furan-3-yl)-2-oxoacetate exhibit versatile reactivity:
Keto-Enol Tautomerism
The compound exists in equilibrium between keto and enol forms, with the enol form stabilized by conjugation with the furan ring’s π-system. This tautomerism impacts its reactivity in nucleophilic additions and cycloadditions.
Oxidation and Reduction
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Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the β-ketoester moiety to yield dicarboxylic acids.
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Reduction: Selective reduction of the ketone to a secondary alcohol (e.g., using NaBH₄) could generate ethyl 2-(furan-3-yl)-2-hydroxyacetate, a potential chiral building block.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the furan ring’s α-position could introduce aryl or alkyl groups, diversifying the compound’s applications in medicinal chemistry.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods for furan-3-yl substitution remains a hurdle.
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Biological Profiling: In vitro studies are needed to validate hypothesized bioactivities.
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Scalability: Transitioning lab-scale synthesis to industrial production requires solvent recovery and catalyst reuse strategies.
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